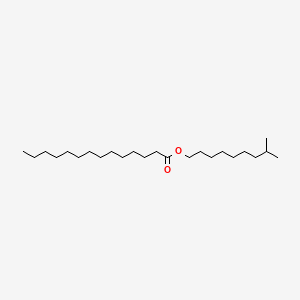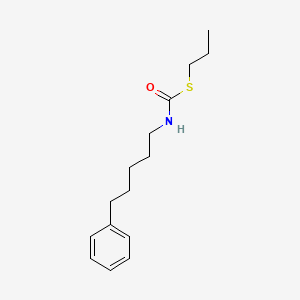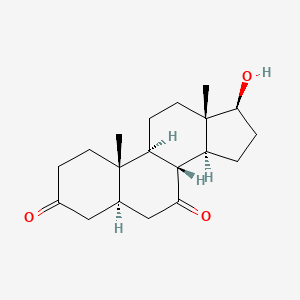
5alpha-Androstan-17beta-ol-3,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha-Androstan-17beta-ol-3,7-dione is a steroidal compound that belongs to the class of androgens It is structurally related to testosterone and dihydrotestosterone, which are key hormones in the development and maintenance of male characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Androstan-17beta-ol-3,7-dione typically involves multiple steps starting from simpler steroidal precursors. One common method involves the reduction of androstenedione using specific reducing agents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation to convert phytosterols into the desired steroidal structure. This method is advantageous due to its cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
5alpha-Androstan-17beta-ol-3,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into ketones or aldehydes.
Reduction: The compound can be reduced to form different hydroxyl derivatives.
Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used under controlled conditions.
Major Products
The major products formed from these reactions include various hydroxylated, ketone, and halogenated derivatives of the original compound.
Scientific Research Applications
5alpha-Androstan-17beta-ol-3,7-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: Research is ongoing into its potential therapeutic uses, including hormone replacement therapy and treatment of certain cancers.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 5alpha-Androstan-17beta-ol-3,7-dione involves its interaction with androgen receptors in target tissues. Upon binding to these receptors, it can modulate the expression of specific genes involved in the development and maintenance of male characteristics. The molecular pathways influenced by this compound include those related to protein synthesis, cell growth, and differentiation.
Comparison with Similar Compounds
Similar Compounds
Testosterone: A primary male sex hormone with similar androgenic effects.
Dihydrotestosterone (DHT): A more potent androgen derived from testosterone.
Androstenedione: A precursor to both testosterone and estrogen.
Uniqueness
5alpha-Androstan-17beta-ol-3,7-dione is unique due to its specific structural modifications, which confer distinct biological activities compared to other androgens. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and industrial applications.
Properties
Molecular Formula |
C19H28O3 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(5R,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-dione |
InChI |
InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h11,13-14,16-17,22H,3-10H2,1-2H3/t11-,13+,14+,16+,17+,18+,19+/m1/s1 |
InChI Key |
QXFYDCQIFPOPPV-LMYJXFHDSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C(=O)C[C@@H]4[C@@]3(CCC(=O)C4)C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(=O)CC4C3(CCC(=O)C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



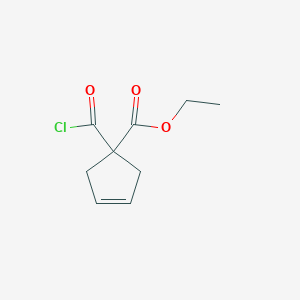
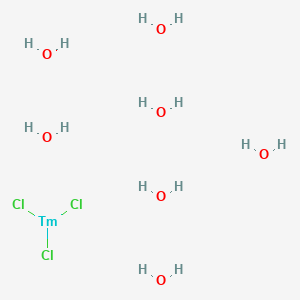
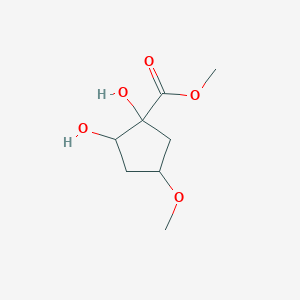

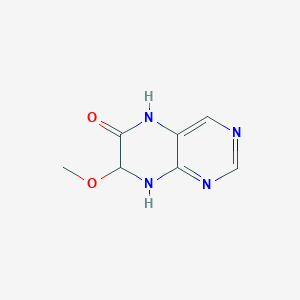

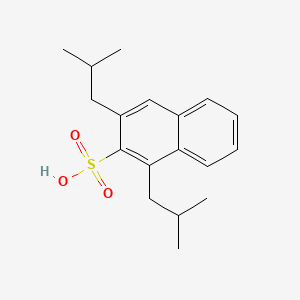
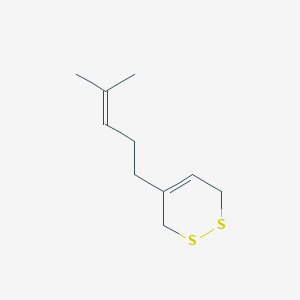
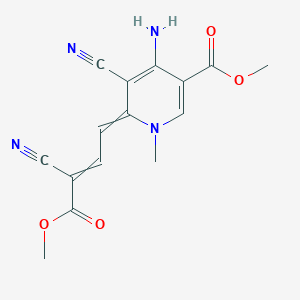
![D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2(R)6)-O-[b-D-galactopyranosyl-(1(R)3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1(R)3)-O-b-D-galactopyranosyl-(1(R)4)-](/img/structure/B13791574.png)
![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] 2,3-dihydroxybutanedioate](/img/structure/B13791579.png)
